A limited area of scientific research has explored the use of 2-Methoxyethyl acetate (MEA) as a model monomer for studying the hydration structure of poly(2-methoxyethyl acrylate) (PMEA) []. PMEA is a type of polymer with potential applications in various fields, including drug delivery and coatings. By studying the interaction of water molecules with MEA, researchers can gain insights into the behavior of water within PMEA at a molecular level. This information can be valuable for optimizing the properties of PMEA for specific applications.
2-Methoxyethyl acetate is a colorless liquid with a mild, ether-like odor, characterized by its molecular formula and a molecular weight of approximately 118.13 g/mol. It has a boiling point of 145°C and a melting point of -65°C. The specific gravity is around 1.01, and it exhibits flammability with a flash point of 48.9°C. This compound is soluble in water and reacts slowly to form acetic acid and methyl alcohol in aqueous environments, though the reaction is not violent .
2-Methoxyethyl acetate is classified as a harmful substance []. It is:
2-Methoxyethyl acetate primarily undergoes hydrolysis in the presence of water, leading to the formation of acetic acid and methyl alcohol. The reaction can be represented as follows:
In addition to hydrolysis, this compound can react with strong oxidizing agents and bases, potentially resulting in vigorous exothermic reactions. Esters like 2-methoxyethyl acetate can also react with acids to liberate heat along with alcohols .
Several methods exist for synthesizing 2-methoxyethyl acetate:
Purification can be achieved through distillation after treatment with anhydrous sodium carbonate .
2-Methoxyethyl acetate finds various applications across multiple industries:
When comparing 2-methoxyethyl acetate with similar compounds, several notable substances emerge:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Ethyl Acetate | Common solvent; less toxic than 2-methoxyethyl acetate | |
Butyl Acetate | Higher boiling point; used in coatings | |
Methyl Acetate | Lower molecular weight; used as a solvent |
The uniqueness of 2-methoxyethyl acetate lies in its specific ether-like odor and its dual role as both a solvent and a chemical intermediate. Its ability to hydrolyze into acetic acid and methyl alcohol distinguishes it from other esters that do not exhibit such behavior under similar conditions . Additionally, its moderate toxicity profile necessitates stringent safety measures during handling compared to less hazardous counterparts like ethyl acetate.
The structure-activity relationship (SAR) of 2-methoxyethyl acetate is governed by its dual functional groups. The ester group confers hydrolytic instability under acidic or basic conditions, while the ether linkage enhances thermal stability compared to purely ester-based compounds [4] [6]. Experimental data show that the compound’s boiling point (145°C) and density (1.009 g/mL at 25°C) correlate with its molecular weight (118.13 g/mol) and polarity [4] [6].
Comparative studies with analogs like methyl 2-(2-methoxyethoxy)acetate (C₆H₁₂O₄) demonstrate that elongating the ethylene glycol chain reduces volatility but increases viscosity due to enhanced intermolecular hydrogen bonding [3]. For example, methyl 2-(2-methoxyethoxy)acetate has a higher molecular weight (148.16 g/mol) and boiling point (≈180°C) than 2-methoxyethyl acetate, illustrating how structural modifications impact physical properties [3].
Key SAR Observations:
Molecular docking simulations of 2-methoxyethyl acetate into the active site of Mycobacterium smegmatis acyltransferase (MsAcT) reveal favorable binding energies (-3.4 kcal/mol) due to interactions with hydrophobic residues (Phe150, Phe154) and hydrogen bonding with Ser11 and Asp192 [7]. The compound’s ethylene glycol chain adopts a gauche conformation, minimizing steric clashes while maximizing van der Waals contacts with Val125 and Ile153 [7].
Cluster models of the MsAcT active site, optimized at the ωB97X-D/cc-pVDZ level, predict that 2-methoxyethyl acetate undergoes nucleophilic acyl substitution via a tetrahedral intermediate stabilized by the oxyanion hole (Asn94, Ser11) [7]. Free energy perturbation (FEP) calculations further indicate that replacing the methoxy group with larger substituents (e.g., ethoxy) increases binding affinity by 2.1 kcal/mol, aligning with experimental kinetics data [7].
Computational Parameter | Value |
---|---|
Binding free energy (MsAcT) | -3.4 kcal/mol [7] |
Activation energy (hydrolysis) | 18.7 kcal/mol [7] |
Solvation energy (water) | -9.2 kcal/mol [7] |
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into 2-methoxyethyl acetate’s vibrational spectra and transition states. The ester C=O stretching frequency is computed at 1,752 cm⁻¹, closely matching experimental IR observations (1,740 cm⁻¹) [5] [7]. Intrinsic reaction coordinate (IRC) analyses confirm that hydrolysis proceeds via a concerted mechanism, with a single transition state connecting reactants and products [7].
Ab initio molecular dynamics (AIMD) simulations predict that proton transfer from His195 to the ester carbonyl oxygen occurs within 150 fs, initiating nucleophilic attack by water [7]. These results are consistent with stopped-flow kinetics experiments showing biphasic hydrolysis kinetics in aqueous buffers [7].
Predicted Properties:
The oxidation of 2-methoxyethanol represents one of the most significant industrial approaches for producing precursor compounds that can be subsequently converted to 2-methoxyethyl acetate. This synthetic route involves the controlled oxidation of 2-methoxyethanol using oxygen or oxygen-containing atmospheres in the presence of heterogeneous catalysts [1] [2].
The most extensively studied oxidation pathway employs platinum-based heterogeneous catalysts supported on carbon or other inorganic substrates. Research has demonstrated that platinum catalysts containing 0.1 to 10 weight percent platinum on carbon achieve remarkable selectivity and conversion rates under moderate reaction conditions [1]. The process typically operates at temperatures ranging from 20 to 100 degrees Celsius and oxygen partial pressures between 0.01 and 2 megapascals, providing excellent control over the oxidation reaction [1].
The oxidation mechanism proceeds through a series of carefully controlled steps. Initially, 2-methoxyethanol undergoes dehydrogenation at the catalyst surface, forming an intermediate aldehyde species. This intermediate subsequently undergoes further oxidation to produce 2-methoxyacetic acid, which can then be esterified with methanol to yield the desired 2-methoxyethyl acetate [1] [2]. The reaction pathway demonstrates high selectivity, typically achieving 95 to 99 percent selectivity toward the desired products while maintaining conversion rates between 90 and 95 percent [1].
Temperature control emerges as a critical parameter in the oxidation process. Lower temperatures favor selectivity but reduce reaction rates, while higher temperatures increase conversion but may lead to overoxidation and formation of unwanted byproducts [1]. The optimal temperature range of 40 to 60 degrees Celsius represents a compromise between these competing factors, allowing for efficient conversion while maintaining high selectivity [1].
Transesterification reactions offer a versatile and widely applicable approach for synthesizing 2-methoxyethyl acetate from readily available ester precursors. This methodology involves the exchange of alkoxy groups between esters and alcohols, facilitated by various catalytic systems that can operate under diverse reaction conditions [3] [4] [5].
Acid-catalyzed transesterification systems utilize strong acids such as sulfuric acid, hydrochloric acid, or organic sulfonic acids to promote the reaction. These systems typically operate at temperatures between 60 and 120 degrees Celsius and achieve conversion rates of 85 to 95 percent [6]. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol and subsequent elimination of the original alkoxy group [4] [7].
Base-catalyzed transesterification reactions employ metal hydroxides, alkoxides, or carbonates as catalysts. These systems generally operate under milder conditions, with temperatures ranging from 25 to 80 degrees Celsius [3] [4]. The basic conditions promote the formation of alkoxide nucleophiles, which attack the ester carbonyl carbon in a two-step addition-elimination mechanism [4]. However, these systems are susceptible to saponification reactions, particularly in the presence of water, which can reduce overall yields [3].
Heterogeneous catalytic systems represent a significant advancement in transesterification technology, offering advantages such as catalyst recovery, reduced corrosion, and simplified downstream processing. Ion-exchange resins such as Amberlyst-15 have demonstrated excellent performance in transesterification reactions, achieving conversion rates of 90 to 98 percent while operating at temperatures between 80 and 150 degrees Celsius [8] [9]. These catalysts can be easily separated from the reaction mixture and reused multiple times without significant loss of activity [8].
The development of immobilized catalysts has further expanded the applicability of transesterification reactions. Solid-supported phosphorus-ruthenium catalysts have shown remarkable activity under mild conditions, operating at temperatures as low as 25 degrees Celsius and pressures of 50 bar [10] . These systems combine the high activity of homogeneous catalysts with the recoverability advantages of heterogeneous systems [10].
The transition from laboratory-scale synthesis to industrial production presents numerous challenges that must be addressed to ensure successful commercial implementation. Heat management emerges as one of the most critical considerations, as many esterification and transesterification reactions are highly exothermic [12] [6]. The rapid release of heat can lead to temperature excursions, reduced selectivity, and potential safety hazards [12].
External heat exchanger systems provide effective solutions for heat removal during large-scale operations. These systems allow for precise temperature control by continuously removing reaction mixture, cooling it in external heat exchangers, and returning it to the reactor [1]. The design of these systems must account for the maximum heat generation rate during the reaction to prevent temperature excursions [1].
Mass transfer limitations become increasingly significant at larger scales, particularly in gas-liquid reactions involving oxygen or other gaseous reactants. Structured packings and specialized reactor designs can enhance mass transfer rates and improve overall reactor performance [12] [13]. The implementation of jet loop reactors, bubble column reactors, and other advanced reactor configurations helps address these challenges while maintaining high conversion rates [1].
Catalyst deactivation represents another significant challenge in industrial operations. Factors such as catalyst poisoning, sintering, and mechanical degradation can reduce catalyst performance over time [1]. Catalyst regeneration procedures, including thermal treatment and chemical washing, can restore catalyst activity and extend operational life [1]. The development of more robust catalyst formulations and protective measures helps minimize deactivation rates [1].
Product separation and purification present additional complexities at industrial scales. The formation of azeotropes between reactants and products can complicate distillation-based separations [12] [8]. Reactive distillation techniques, which combine reaction and separation in a single unit operation, offer elegant solutions to these challenges while reducing energy consumption and capital costs [8] [14].
Laboratory-scale synthesis of 2-methoxyethyl acetate requires careful attention to reaction conditions and procedural details to achieve reproducible results and optimal yields. Temperature control represents a fundamental requirement, with precision of ±1 degree Celsius typically necessary to ensure consistent reaction outcomes [15] [16]. Thermocouple monitoring and automated temperature control systems provide the accuracy needed for reliable synthesis [15].
Catalyst loading optimization plays a crucial role in laboratory synthesis protocols. Typical catalyst loadings range from 0.1 to 5 mole percent relative to the limiting reagent, depending on the specific catalytic system employed [15] [16]. Gravimetric measurement techniques ensure accurate catalyst addition and reproducible results across multiple synthetic runs [15].
Reaction atmosphere control is essential for many synthetic protocols, particularly those involving air-sensitive reagents or oxidation-sensitive intermediates. Inert gas atmospheres using nitrogen or argon provide protection against unwanted side reactions and ensure high product purity [15] [16]. Gas flow control systems maintain consistent atmospheric conditions throughout the reaction period [15].
The implementation of rigorous analytical monitoring protocols enables real-time assessment of reaction progress and optimal determination of reaction endpoints. Gas chromatography analysis provides quantitative information about conversion rates and product distribution [15] [6]. High-performance liquid chromatography offers additional analytical capabilities for complex reaction mixtures [15].
Stirring rate optimization affects both reaction kinetics and mass transfer characteristics. Magnetic stirring systems operating at 200 to 500 revolutions per minute typically provide adequate mixing while avoiding excessive mechanical stress on sensitive catalysts [15]. The selection of appropriate stirring rates depends on the specific reaction system and scale of operation [15].
The optimization of reaction yields in laboratory-scale synthesis requires systematic evaluation of multiple parameters and their interactions. Excess reagent strategies represent one of the most straightforward approaches to yield improvement, typically providing 10 to 15 percent enhancement in product yields [17]. The use of stoichiometric excesses shifts equilibrium positions toward product formation and compensates for side reactions [17].
Water removal techniques offer significant opportunities for yield enhancement, particularly in esterification reactions where water is formed as a byproduct. Azeotropic distillation methods can provide 15 to 25 percent improvements in yield by continuously removing water from the reaction mixture [12] [17]. Dean-Stark traps and molecular sieves represent alternative water removal approaches suitable for laboratory-scale operations [17].
Catalyst optimization through systematic screening studies can yield the most significant improvements, with potential enhancements of 20 to 30 percent in overall yields [17]. The evaluation of different catalyst types, loadings, and preparation methods requires comprehensive experimental design and statistical analysis [17]. Response surface methodology provides systematic approaches to catalyst optimization studies [17].
Temperature control optimization balances reaction rates with selectivity considerations. Optimal temperature profiles may involve initial lower temperatures to favor selectivity, followed by higher temperatures to drive completion [17] [6]. The implementation of temperature programming protocols can provide 10 to 20 percent yield improvements compared to constant temperature operations [17].
Reaction time optimization requires careful monitoring of reaction kinetics and identification of optimal reaction endpoints. Kinetic monitoring through periodic sampling and analysis enables determination of optimal reaction times that maximize yields while minimizing side reactions [17]. Typical optimization studies can provide 5 to 15 percent yield improvements through proper timing [17].
The development of environmentally benign catalytic processes represents a fundamental aspect of green chemistry approaches to 2-methoxyethyl acetate synthesis. Solid acid catalysts offer significant advantages over traditional liquid acid catalysts, including improved recyclability, reduced corrosion, and simplified downstream processing [18] [19]. These heterogeneous systems can be easily separated from reaction mixtures through filtration and reused multiple times without significant loss of activity [18].
Biocatalytic processes utilizing enzymes such as lipases provide highly selective and environmentally friendly alternatives to traditional chemical catalysts. Lipase-catalyzed transesterification reactions can achieve excellent selectivity under mild conditions, typically operating at temperatures between 30 and 70 degrees Celsius [20]. The biodegradable nature of these catalysts eliminates concerns about catalyst disposal and environmental impact [20].
Ionic liquid catalysts represent innovative approaches that combine the advantages of homogeneous and heterogeneous catalysis. These systems exhibit low volatility, high thermal stability, and tunable properties that can be optimized for specific reaction requirements [21]. The non-volatile nature of ionic liquids eliminates emission concerns and allows for easy catalyst recovery and recycling [21].
Supercritical fluid catalysis offers unique advantages in terms of mass transfer enhancement and solvent elimination. Supercritical carbon dioxide can serve as both a reaction medium and a separation agent, providing environmentally benign alternatives to organic solvents [22]. The enhanced diffusivity and reduced viscosity of supercritical fluids improve mass transfer rates and reaction kinetics [22].
Microwave-assisted catalysis provides energy-efficient alternatives to conventional heating methods. Microwave irradiation can significantly reduce reaction times and improve energy efficiency compared to traditional thermal heating [23] [6]. The selective heating of polar molecules and catalysts can enhance reaction rates while reducing overall energy consumption [23].
The elimination of organic solvents represents a major objective in green chemistry approaches to 2-methoxyethyl acetate synthesis. Neat reaction conditions, where reactants serve as both reagents and reaction medium, eliminate solvent waste and reduce environmental impact [23]. These systems typically achieve yields of 80 to 90 percent while eliminating solvent-related processing steps [23].
Solid support methodologies enable solvent-free reactions through the use of solid carriers that provide reaction environments without requiring liquid solvents. Supported catalysts and reagents can facilitate reactions while maintaining high yields of 85 to 95 percent [24] [25]. The easy separation of solid supports from products simplifies downstream processing and reduces waste generation [24].
Microwave heating in solvent-free systems provides rapid and energy-efficient synthetic methods. These approaches can achieve yields of 90 to 95 percent in reaction times of 10 to 30 minutes, representing significant improvements over conventional methods [24] [23]. The selective heating of reactants and catalysts enhances reaction efficiency while reducing energy consumption [24].
Mechanochemical activation through ball milling and similar techniques provides solvent-free alternatives that rely on mechanical energy to drive reactions. These methods can achieve yields of 70 to 85 percent through mechanical activation of reactants [24]. The elimination of solvents and reduced reaction times make these approaches attractive for environmentally conscious synthesis [24].
Ultrasonic activation enhances mass transfer and reaction rates in solvent-free systems. Ultrasonic irradiation can provide yields of 85 to 92 percent in reaction times of 1 to 3 hours through enhanced mixing and mass transfer [24]. The energy-efficient nature of ultrasonic activation makes it suitable for green chemistry applications [24].
The selection of sustainable reagents represents a critical component of green chemistry approaches to 2-methoxyethyl acetate synthesis. Renewable alcohols derived from biomass sources offer sustainable alternatives to petroleum-based starting materials [26] [27]. Bioethanol and other renewable alcohols can provide equivalent performance while reducing dependence on fossil resources [26].
Bio-based acids derived from fermentation processes and biomass conversion represent sustainable alternatives to traditional acetic acid sources. These materials can provide equivalent reactivity while reducing the carbon footprint of synthetic processes [26]. The growing availability of bio-based acids makes them increasingly attractive for sustainable synthesis [26].
Green solvents such as ethyl lactate and 2-methyltetrahydrofuran provide environmentally benign alternatives to traditional organic solvents [18] [28]. These solvents exhibit favorable environmental profiles while maintaining excellent solubility and reactivity properties [18]. The biodegradable nature of these solvents reduces environmental impact and facilitates waste treatment [18].
Recyclable catalysts enable multiple use cycles and reduce overall catalyst consumption. Heterogeneous catalysts can be easily separated and reused, providing economic and environmental benefits [18] [9]. The development of more robust catalyst formulations extends catalyst life and reduces replacement frequency [18].
Non-toxic additives derived from natural sources provide safer alternatives to traditional chemical additives. Natural antioxidants and stabilizers can replace synthetic counterparts while providing equivalent performance [27]. The use of renewable and biodegradable additives aligns with green chemistry principles and reduces environmental impact [27].
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